molecular formula C10H12NaO5 B12321771 Vanillactic acid sodium

Vanillactic acid sodium

Cat. No.: B12321771
M. Wt: 235.19 g/mol
InChI Key: OZPXLDHTDQHNSE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt, also known as vanillactic acid sodium salt, is a chemical compound with the molecular formula C10H11NaO5 and a molecular weight of 234.18 g/mol . It is a derivative of lactic acid and vanillin, characterized by the presence of both hydroxyl and methoxy groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt typically involves the reaction of vanillin with lactic acid under specific conditions. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt is unique due to its combination of aromatic and aliphatic structures, which imparts distinct chemical and biological properties. Its dual functionality makes it a versatile compound in various applications.

Biological Activity

Vanillactic acid sodium, also known as vanillactate sodium, is a compound derived from vanillactic acid, a phenylpropanoid with significant biological implications. This article explores the biological activity of this compound, focusing on its metabolic roles, clinical significance, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring connected to two carboxyl groups via ethylene linkages. This structural arrangement is crucial for its biological activity and interaction with various biochemical pathways. The compound is naturally present in trace amounts in human bodily fluids, particularly urine and cerebrospinal fluid (CSF), where it has been implicated in several metabolic disorders .

Metabolic Role and Clinical Significance

Vanillactic acid is primarily recognized as a metabolite of catecholamines, which are critical neurotransmitters involved in numerous physiological processes. Its presence in urine is often used as a biomarker for certain metabolic disorders, including aromatic L-amino acid decarboxylase (AADC) deficiency. AADC deficiency leads to an accumulation of L-DOPA and alterations in dopamine metabolism, resulting in neurological symptoms such as developmental delays and seizures .

Case Study: AADC Deficiency

A case study highlighted the role of vanillactic acid in diagnosing AADC deficiency. In patients with this condition, elevated levels of vanillactic acid were detected in urine samples, indicating disrupted catecholamine metabolism. The study established reference values for urinary vanillactic acid concentrations in children, aiding in the diagnosis of related metabolic disorders .

Biological Activity and Mechanisms

Research indicates that this compound may exert various biological activities through its interactions with neurotransmitter systems. Its potential neuroprotective effects have been explored, particularly in the context of neurological disorders associated with abnormal amino acid metabolism. The compound's unique structure allows it to influence neurotransmitter regulation and may lead to the development of targeted therapies for conditions characterized by neurotransmitter imbalances .

Table: Biological Activities of this compound

Activity Description
Neurotransmitter ModulationInfluences dopamine and serotonin pathways, potentially aiding in mood regulation
Antioxidant PropertiesMay reduce oxidative stress through its phenolic structure
Metabolic BiomarkerServes as a marker for diagnosing metabolic disorders like AADC deficiency

Research Findings

Recent studies have utilized advanced analytical techniques to investigate the biological activities of this compound. For instance, a study examining urinary metabolites found that patients with neuroblastoma exhibited altered levels of vanillactic acid compared to healthy controls. This suggests that monitoring vanillactic acid levels could provide insights into the metabolic status of patients with specific cancers .

Additionally, investigations into the effects of phenolic compounds on lactic acid bacteria have demonstrated that vanillic and p-coumaric acids can significantly impact microbial growth and metabolism. This highlights the potential applications of this compound in food science and probiotic development .

Properties

Molecular Formula

C10H12NaO5

Molecular Weight

235.19 g/mol

InChI

InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);

InChI Key

OZPXLDHTDQHNSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O.[Na]

Origin of Product

United States

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